molecular formula C13H24O2 B1588947 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid CAS No. 381209-09-2

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid

Cat. No. B1588947
M. Wt: 212.33 g/mol
InChI Key: XRKJBJLXKLOLKS-UHFFFAOYSA-N
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Patent
US08071803B2

Procedure details

A mixture of 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester (10 g, 39.4 mmol) and sodium iodide (886 mg, 5.91 mmol) in AcOH (80 mL) was stirred 50 min at room temperature and then heated to 100° C. 48% aq. HBr (30 mL, 265 mmol) was added dropwise over 30 min. and the reaction mixture was stirred 28 h at 100° C. The cooled reaction mixture was diluted with DCM (120 mL) and ice-water (120 mL). The organic phase was separated and washed with diluted aq. NaCl. The aqueous phases were extracted with another portion of DCM. The organic phases were combined, dried over sodium sulfate and concentrated. The residue (9.1 g) was taken up in 4N NaOH and ice (30 g). The alkaline solution (pH 12) was extracted with DCM (2×50 mL) and made acidic to pH 1 using aq. H2SO4. Extraction with DCM (3×100 mL), washing with diluted aq. NaCl, drying over sodium sulfate and evaporation afforded 7.84 g (94%) 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, purity 99.3% (GC area, after derivatization with diazomethane). 1H-NMR (CDCl3, 300 MHz): ppm 0.81 (t, 6H), 1.15-1.65 (m, 15H), 2.05-2.15 (m, 2H), 12 (broad s, 1H).
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1([CH2:13][CH:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6])(C)C.[I-].[Na+].Br>CC(O)=O.C(Cl)Cl>[CH2:17]([CH:14]([CH2:15][CH3:16])[CH2:13][C:7]1([C:5]([OH:6])=[O:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1)[CH3:18] |f:1.2|

Inputs

Step One
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester
Quantity
10 g
Type
reactant
Smiles
C(C)(C)OC(=O)C1(CCCCC1)CC(CC)CC
Name
Quantity
886 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
ice water
Quantity
120 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred 50 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred 28 h at 100° C
Duration
28 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with diluted aq. NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted with another portion of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution (pH 12) was extracted with DCM (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM (3×100 mL)
WASH
Type
WASH
Details
washing with diluted aq. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate and evaporation

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.